molecular formula C33H37NO14 B2900574 Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH CAS No. 127656-85-3

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

Cat. No. B2900574
CAS RN: 127656-85-3
M. Wt: 671.652
InChI Key: PTSXZIRHPAUPGC-MEHVGXPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of L-threonine, which is an essential amino acid. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is synthesized by attaching four acetylated D-galactose molecules to the hydroxyl group of L-threonine.

Mechanism of Action

The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is not well understood. However, it is believed that the presence of the four acetylated D-galactose molecules on the hydroxyl group of L-threonine enhances the immunogenicity of the molecule. This may be due to the ability of the acetylated D-galactose molecules to interact with immune cells and stimulate an immune response.
Biochemical and physiological effects:
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to induce an immune response in mice when used as a glycopeptide antigen. Additionally, it has been shown to have antimicrobial activity against certain bacteria, although the mechanism of action for this activity is not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH in lab experiments is its ability to enhance the immunogenicity of glycopeptide antigens. This can be useful in the development of vaccines against bacterial and viral infections. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for research involving Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH. One direction is the development of new glycopeptide-based vaccines using this compound as a building block. Another direction is the investigation of the mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH, particularly in its antimicrobial activity. Additionally, the synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH using alternative methods or starting materials may be explored to reduce the cost of this compound.

Synthesis Methods

The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH involves the attachment of four acetylated D-galactose molecules to the hydroxyl group of L-threonine. This reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. After the reaction is complete, the Fmoc protecting group is removed using a base such as piperidine to yield Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH.

Scientific Research Applications

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been used in various scientific research applications. One of the primary applications of this compound is in the development of glycopeptide-based vaccines. Glycopeptides are molecules that contain both protein and carbohydrate components, and they have been shown to be effective in inducing an immune response. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH can be used as a building block to synthesize glycopeptide antigens, which can then be used to develop vaccines against bacterial and viral infections.

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXZIRHPAUPGC-MEHVGXPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

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